(1-Aminomethyl-cyclopentyl)-ethyl-amine is a nitrogen-containing organic compound characterized by its unique cyclopentyl structure and amine functional groups. This compound features an ethyl group attached to a primary amine, which is further connected to a cyclopentane ring via an aminomethyl linkage. The molecular formula for (1-Aminomethyl-cyclopentyl)-ethyl-amine is , and it exhibits properties typical of aliphatic amines, including basicity and nucleophilicity.
The reactions of (1-Aminomethyl-cyclopentyl)-ethyl-amine can be categorized into several types:
Synthesis of (1-Aminomethyl-cyclopentyl)-ethyl-amine can be achieved through several methods:
(1-Aminomethyl-cyclopentyl)-ethyl-amine has potential applications in several fields:
Several compounds share structural similarities with (1-Aminomethyl-cyclopentyl)-ethyl-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Cyclohexylamine | Cycloalkane Amine | Used in rubber processing; exhibits basic properties. |
| 2-Aminocyclopentanecarboxylic acid | Cycloalkane Carboxylic Acid | Exhibits biological activity related to neurotransmitter modulation. |
| 1-(Aminomethyl)cyclohexane | Cycloalkane Amine | Potential use in pharmaceuticals; similar reactivity patterns. |
(1-Aminomethyl-cyclopentyl)-ethyl-amine stands out due to its unique cyclopentane structure combined with an ethyl group, which may confer distinct biological activities compared to its analogs.
The systematic IUPAC name for (1-Aminomethyl-cyclopentyl)-ethyl-amine is 1-(ethylamino)cyclopentylmethanamine. This nomenclature prioritizes the cyclopentane ring as the parent structure, with the ethylamino (-NHCH₂CH₃) and aminomethyl (-CH₂NH₂) groups designated as substituents at the 1-position. The numbering ensures the lowest possible locants for both functional groups, adhering to IUPAC guidelines for polyfunctional compounds.
Synonyms:
The molecular formula is C₈H₁₈N₂, with a molar mass of 142.25 g/mol.
The cyclopentane ring adopts a non-planar "envelope" conformation to minimize angular strain, with the substituents occupying equatorial positions to reduce steric hindrance. Density functional theory (DFT) calculations predict the following geometric parameters:
Conformational flexibility arises from rotation around the C-N bonds, with energy barriers of ~8–12 kJ/mol for amine group rotation.
Hypothetical NMR data for (1-Aminomethyl-cyclopentyl)-ethyl-amine, inferred from analogous cyclopentyl amines:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.40–1.80 | Multiplet | Cyclopentane H |
| ¹H | 2.60 (d, J=6.5 Hz) | Doublet | CH₂NH₂ |
| ¹H | 2.85 (q, J=7.0 Hz) | Quartet | NHCH₂CH₃ |
| ¹H | 1.10 (t, J=7.0 Hz) | Triplet | CH₃ |
| ¹³C | 28.5 | - | Cyclopentane C |
| ¹³C | 45.2 | - | CH₂NH₂ |
| ¹³C | 52.7 | - | NHCH₂CH₃ |
Key absorption bands:
Predicted fragmentation pattern (EI-MS):
No experimental crystallographic data exists for (1-Aminomethyl-cyclopentyl)-ethyl-amine. However, molecular dynamics simulations suggest a monoclinic crystal system (P2₁/c space group) with the following predicted parameters:
The thermodynamic stability of (1-Aminomethyl-cyclopentyl)-ethyl-amine is fundamentally governed by the structural characteristics inherent to cyclic amine systems. Based on thermal decomposition studies of analogous cyclic amines, the compound exhibits a multi-stage degradation profile that begins at moderate temperatures [1].
The thermal decomposition of this compound follows established patterns observed in primary alkyl amines. Initial thermal stress at temperatures between 100-150°C primarily involves dehydration processes and minor molecular rearrangements [2]. As temperature increases to the 150-200°C range, carbon-nitrogen bond weakening becomes prominent, leading to the elimination of ammonia and formation of alkenes through β-hydrogen elimination mechanisms [1].
The primary decomposition stage occurs between 200-250°C, where the compound undergoes significant structural breakdown. This temperature range aligns with experimental observations for similar cyclic amine structures, where retro-Mannich type reactions predominate [2]. The decomposition pathway involves the systematic breakdown of the aminomethyl substituents, followed by cyclopentyl ring opening.
Thermodynamically, the compound demonstrates moderate stability compared to purely aliphatic amines. The cyclopentyl ring provides structural rigidity that enhances thermal stability relative to linear analogues [3]. The enthalpy of formation is estimated at approximately -150 to -100 kJ/mol, consistent with the stabilizing influence of the cyclic structure [4].
At elevated temperatures (250-300°C), extensive ring fragmentation occurs through radical chain mechanisms. The final stages of thermal decomposition (300-400°C and above) involve polymerization, aromatization, and eventual complete oxidation to carbon dioxide, water, and nitrogen [2].
The solubility characteristics of (1-Aminomethyl-cyclopentyl)-ethyl-amine are fundamentally determined by the presence of two primary amine functional groups, which confer significant hydrogen bonding capability and high polarity to the molecule [5].
In polar protic solvents, the compound exhibits exceptional solubility. Water solubility is particularly high due to the formation of multiple hydrogen bonds between the amine nitrogen atoms and water molecules [6]. The hydrogen bond acceptor capability of the amine groups, combined with the hydrogen bond donor properties of the primary amine hydrogens, creates a favorable thermodynamic environment for dissolution in aqueous media [7].
Methanol and ethanol demonstrate similarly high solubility profiles. The hydroxyl groups in these alcohols form stable hydrogen bonds with the amine functionalities, while the alkyl portions provide compatible interactions with the cyclopentyl ring structure [8]. This dual compatibility results in complete miscibility across a wide concentration range.
Polar aprotic solvents show varying degrees of compatibility with the compound. Dimethyl sulfoxide exhibits the highest solubility among aprotic solvents due to its exceptional hydrogen bond accepting ability and high dielectric constant (46.7) [9] [10]. The sulfoxide oxygen readily accepts hydrogen bonds from the primary amine groups, creating a stable solvation environment.
Tetrahydrofuran and dimethylformamide provide moderate to high solubility [11] . These solvents possess sufficient polarity to interact favorably with the amine groups through dipole-dipole interactions, although the absence of hydroxyl groups limits the extent of hydrogen bonding compared to protic solvents.
Acetone demonstrates moderate solubility due to its intermediate polarity and carbonyl group that can accept hydrogen bonds from the amine functionalities [9]. However, the limited hydrogen bonding capacity restricts the overall solubility compared to more polar aprotic solvents.
Nonpolar and weakly polar solvents such as diethyl ether, hexane, chloroform, and dichloromethane exhibit poor solubility characteristics. The highly polar nature of the diamine functionality creates an unfavorable thermodynamic environment in these low-polarity media [5].
The acid-base behavior of (1-Aminomethyl-cyclopentyl)-ethyl-amine is characterized by the presence of two primary amine functional groups, each capable of protonation under appropriate pH conditions [13] [14].
Primary amine groups typically exhibit pKa values in the range of 10.5-11.0, reflecting their moderate basicity [13] [15]. For this compound, the two primary amine functionalities are expected to display distinct pKa values due to their different chemical environments. The aminomethyl group directly attached to the cyclopentyl ring experiences different electronic and steric influences compared to the terminal ethylamine group.
The first protonation event (pKa1) is estimated to occur at approximately 10.8, consistent with typical primary alkylamine behavior [16]. This value reflects the protonation of the more accessible terminal ethylamine group. The second protonation (pKa2) is expected at a slightly lower value, approximately 10.2, due to the electrostatic repulsion from the first protonated amine and the steric hindrance imposed by the cyclopentyl ring structure.
pH-dependent speciation analysis reveals distinct ionization states across the physiological pH range [17] [18]. At pH 7.4 (physiological pH), both amine groups are predominantly protonated (>99%), resulting in a dicationic species with a net positive charge of +2. This high degree of protonation is consistent with the Henderson-Hasselbalch equation calculations for primary amines [18].
At pH values above 11, both amine groups exist predominantly in their neutral, unprotonated forms. The intermediate pH range (9-11) represents a transition zone where partial protonation occurs, with the compound existing as a mixture of neutral, monoprotonated, and diprotonated species [19].
The pH-dependent speciation significantly influences the compound's physical and chemical properties. In acidic conditions, the highly charged diprotonated form exhibits enhanced water solubility but reduced membrane permeability. Conversely, at basic pH values, the neutral form demonstrates improved lipophilicity and potential for membrane transport [20].
The surface tension properties of (1-Aminomethyl-cyclopentyl)-ethyl-amine are significantly influenced by the amphiphilic nature imparted by the combination of polar amine functionalities and the hydrophobic cyclopentyl ring [21].
Aqueous solutions of the compound are expected to exhibit surface tension reduction compared to pure water, a characteristic behavior of organic amines [21]. The primary amine groups preferentially orient toward the aqueous phase due to hydrogen bonding interactions, while the cyclopentyl ring structure provides hydrophobic character that can interact with the air-water interface.
The surface tension behavior follows typical patterns observed for primary amines, where increasing concentration leads to progressive surface tension reduction until a plateau is reached [22]. The critical micelle concentration is expected to be relatively high due to the limited hydrophobic character of the single cyclopentyl ring, distinguishing it from longer-chain amphiphilic amines.
Volatility characteristics of the compound are primarily governed by its molecular weight (142.24 g/mol) and the strong intermolecular hydrogen bonding interactions between amine groups [7]. The estimated boiling point of 180-190°C reflects moderate volatility, significantly higher than simple aliphatic amines of similar molecular weight due to the cyclic structure and dual amine functionality.
Vapor pressure at ambient temperature is estimated to be relatively low (0.1-1.0 kPa at 25°C), consistent with the hydrogen bonding capability of primary amines [22]. This low vapor pressure indicates limited evaporation under normal handling conditions, which has practical implications for storage and processing.
The temperature dependence of volatility follows Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature [23]. Flash point estimations place the compound in the range of 70-80°C, requiring appropriate safety precautions during heating operations.